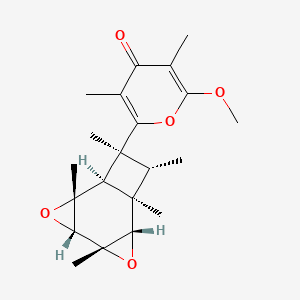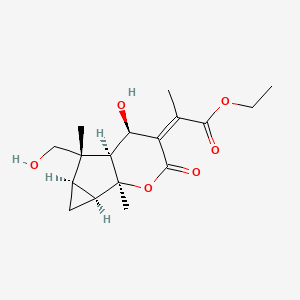
Strychnilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnilactone is a natural product found in Lindera aggregata with data available.
Scientific Research Applications
Chemical Structure and Isolation
- Strychnilactone was isolated from the root of Lindera strychnifolia. Its structure was elucidated using NMR and X-ray analysis. Strychnistenolide, a related compound, was found to epimerize in pyridine but remains a single stereoisomer in CHCl3 (Kouno, Hirai, Fukushige, Jiang, & Tanaka, 2001).
Pharmacological Effects and Toxicity Studies
- Semen Strychni, which contains this compound, has anti-tumor, analgesic, and anti-inflammatory effects. However, its clinical use is limited due to potential nephrotoxicity. Research on Semen Strychni has identified biomarkers and metabolic pathways affected by its toxicity, providing insights into its pharmacological effects and potential risks (Gu, Li, Zhang, Wang, Zhang, Zhang, Liu, Bi, & Chen, 2015).
Cytotoxicity and Antibacterial Activity
- Essential oils and fractions of ethanol extract from Lindera strychnifolia, containing this compound, exhibit cytotoxicity against various cancer cell lines and antibacterial activity. This suggests potential applications in cancer therapy and infection control (Yan, Yang, Zeng, & Zou, 2009).
Detoxification Effects
- Licorice's detoxification effect on Semen Strychni-induced toxicity was investigated, highlighting the interplay between herbal compounds like this compound and other herbal remedies in mitigating adverse effects (Xiang, Wang, Wen, Zhang, Duan, Wang, Yan, Li, & Fang, 2020).
Neuroprotective Effects
- Neurotoxicity induced by Strychnos alkaloids (including this compound) was studied, with findings suggesting potential protective effects of certain compounds against this toxicity. This research offers insights into alleviating neurotoxic effects in clinical settings (Sun, Chen, Hou, Sun, Wang, Li, Lv, & Chen, 2018).
properties
Molecular Formula |
C17H24O6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1S,2S,4R,5S,6S,7R)-7-hydroxy-5-(hydroxymethyl)-1,5-dimethyl-9-oxo-10-oxatricyclo[4.4.0.02,4]decan-8-ylidene]propanoate |
InChI |
InChI=1S/C17H24O6/c1-5-22-14(20)8(2)11-12(19)13-16(3,7-18)9-6-10(9)17(13,4)23-15(11)21/h9-10,12-13,18-19H,5-7H2,1-4H3/b11-8-/t9-,10+,12+,13-,16+,17+/m1/s1 |
InChI Key |
DJDKZANFSFUDRP-UILVZOIHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/[C@@H]([C@@H]2[C@@]([C@@H]3C[C@@H]3[C@@]2(OC1=O)C)(C)CO)O)/C |
Canonical SMILES |
CCOC(=O)C(=C1C(C2C(C3CC3C2(OC1=O)C)(C)CO)O)C |
synonyms |
strychnilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



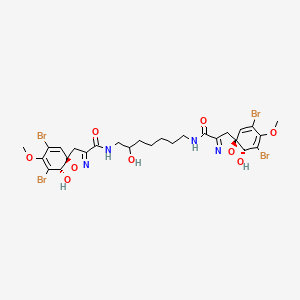
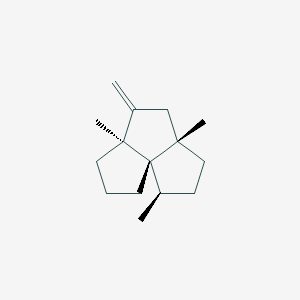
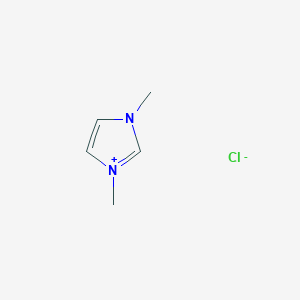
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
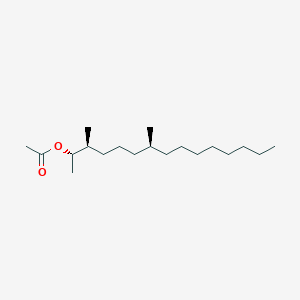
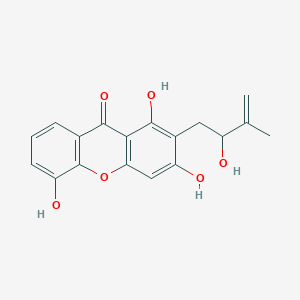
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
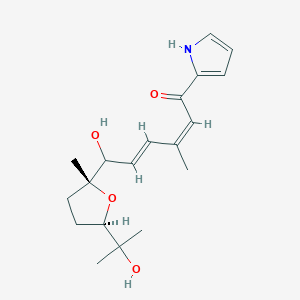
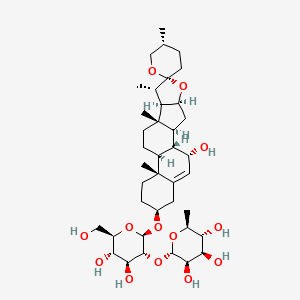
![(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1248949.png)
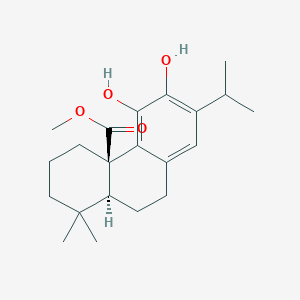
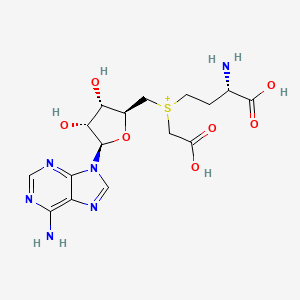
![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)
